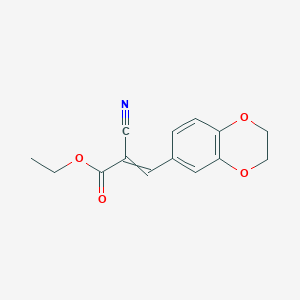

Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate is an organic compound with the molecular formula C14H13NO4. This compound features a cyano group, a benzodioxin ring, and an ethyl ester group, making it a versatile molecule in organic synthesis and various scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is performed by condensing ethyl cyanoacetate with 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and controlled reaction environments ensures the production of high-purity this compound .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

Reduction: Reduction of the cyano group can yield primary amines.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

Oxidation: Quinone derivatives.

Reduction: Primary amines.

Substitution: Carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.

Wirkmechanismus

The mechanism of action of Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The benzodioxin ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

- Ethyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate

- Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate

- Ethyl 2-cyano-3-(2,3-dihydrobenzofuran-5-yl)prop-2-enoate

Comparison: Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate is unique due to the presence of the benzodioxin ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in various research fields .

Biologische Aktivität

Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate is an organic compound with significant potential in biological applications. Its unique structural features, including a cyano group and a benzodioxin moiety, make it a subject of interest in medicinal chemistry, particularly for its antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound has the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C14H13NO4 |

| Molecular Weight | 259.26 g/mol |

| CAS Number | 683221-13-8 |

| IUPAC Name | ethyl (E)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate |

The presence of the cyano group allows for various chemical reactions, including nucleophilic substitutions and reductions, which can lead to biologically active derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:

- Electrophilic Nature : The cyano group acts as an electrophile, which can react with nucleophiles in biological environments.

- Enzyme Interaction : The benzodioxin moiety may interact with various enzymes or receptors, modulating their activities and leading to diverse biological effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. A notable study evaluated a sodium salt derivative of this compound against Ehrlich ascites carcinoma (EAC) cells in vivo. The results indicated:

- Apoptotic Effects : Treatment led to increased expression of caspase 3 and reduced levels of osteopontin, suggesting enhanced apoptotic activity.

- Histopathological Improvements : Histological examination showed improvements in liver and kidney tissues without significant adverse effects.

This study suggests that derivatives of this compound could serve as potential chemotherapeutic agents due to their ability to induce apoptosis in cancer cells .

Research Findings and Case Studies

A comprehensive analysis of this compound's biological activity reveals several key findings:

-

In Vivo Studies : In vivo evaluations have shown promising results regarding its anticancer effects against EAC cells.

Study Aspect Findings Cell Type Ehrlich ascites carcinoma (EAC) Effects Significant reduction in cell volume and count; increased apoptosis via caspase activation Tissue Health Improved liver and kidney histology without adverse effects -

Chemical Reactions : The compound undergoes various reactions that can modify its biological activity:

- Oxidation : Can lead to the formation of carboxylic acids or ketones.

- Reduction : Can convert the cyano group into an amine group.

- Substitution Reactions : The ester group can participate in nucleophilic substitutions.

Eigenschaften

IUPAC Name |

ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-2-17-14(16)11(9-15)7-10-3-4-12-13(8-10)19-6-5-18-12/h3-4,7-8H,2,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQYDABPNKJUFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC2=C(C=C1)OCCO2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.